1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Description

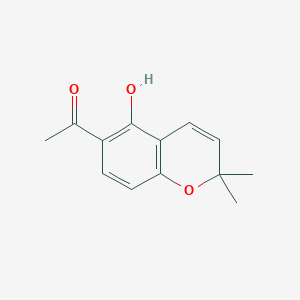

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is a chromene derivative featuring a hydroxyl group at position 5, two methyl groups at position 2, and an acetyl group at position 6 (Figure 1). It is synthesized via base-catalyzed cyclization of 2,4-dihydroxyacetophenone with 3-methyl-but-2-enal under reflux conditions . The compound’s crystal structure (triclinic, space group P1) has been resolved, with unit cell parameters a = 8.5039 Å, b = 9.5370 Å, and c = 10.7859 Å . Its chromene core is a common motif in bioactive natural products, including antimicrobial and antiviral agents .

Properties

IUPAC Name |

1-(5-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)9-4-5-11-10(12(9)15)6-7-13(2,3)16-11/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZRKUIAWAOWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=C1)OC(C=C2)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501206553 | |

| Record name | 1-(5-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24672-84-2 | |

| Record name | 1-(5-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24672-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone, also known as isobavachromene, is a compound belonging to the chromene family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a chromene backbone with a hydroxyl group at the 5-position and an ethanone functional group.

Antioxidant Activity

Isobavachromene exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Studies have shown that isobavachromene possesses anticancer activity against several cancer cell lines. It has been observed to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways. For instance, it has been reported to inhibit the proliferation of breast cancer cells by modulating estrogen receptor activity and influencing cell cycle progression .

Anti-inflammatory Effects

Isobavachromene demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been shown to reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions, suggesting its potential use in managing chronic inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes, making it a candidate for developing new antimicrobial agents .

The biological activity of isobavachromene is attributed to its interaction with various molecular targets:

- Estrogen Receptors : Isobavachromene binds to estrogen receptors, influencing their activity and potentially modulating estrogen-related pathways involved in cancer progression.

- NADH-Ubiquinone Oxidoreductase : It acts as an inhibitor of this enzyme, which plays a crucial role in cellular respiration and energy production .

- Ornithine Decarboxylase : Inhibition of this enzyme can lead to reduced polyamine synthesis, impacting cell growth and differentiation.

Case Studies

- Breast Cancer Study : A study involving human breast cancer cells demonstrated that treatment with isobavachromene resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

- Inflammatory Model : In an animal model of inflammation, administration of isobavachromene significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential for therapeutic use in inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Description | Biological Activity |

|---|---|---|

| Isobavachromene | This compound | Antioxidant, anticancer, anti-inflammatory |

| Bavachalcone | Related chromone structure | Antimicrobial, anti-inflammatory |

| Coumarin Derivatives | Various substitutions on chromene structure | Diverse biological activities including anticancer |

Scientific Research Applications

Chemical Properties and Structure

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is characterized by its chromene structure, which contributes to its biological activity. Its molecular formula is C13H14O3, with a molar mass of approximately 218.25 g/mol. The compound exhibits notable properties due to the presence of hydroxyl and ketone functional groups, which influence its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. A study highlighted the ability of chromene derivatives to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

This compound has been investigated for its anticancer effects. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study showed that it effectively reduced viability in breast cancer cell lines comparable to established drugs like tamoxifen .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research has shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biochemical Mechanisms

The biochemical mechanisms underlying the activities of this compound involve interactions with various molecular targets:

- Estrogen Receptors : The compound has been shown to interact with estrogen receptors (ERα and ERβ), suggesting a potential role in hormone-related therapies.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer progression, thereby exerting therapeutic effects.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 20 µM. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, involving caspase activation.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound led to a marked reduction in inflammatory markers and improved joint function. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substituent Variations

1-(5,7,8-Trimethoxy-2,2-dimethylchromen-6-yl)ethanone (WZY10)

- Structure : Differs by methoxy groups at positions 5, 7, and 8 instead of a hydroxyl group at position 4.

- Impact : Increased lipophilicity (logP ~3.5–4.0) compared to the hydroxylated parent compound, reducing water solubility. Methoxy groups may hinder hydrogen bonding with biological targets .

1-(5-Hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)ethanone

- Structure : Contains both a hydroxyl (position 5) and methoxy group (position 7).

- Reported crystallographic data (R factor = 0.059) confirms planar chromene ring geometry .

1-(7-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (Eupatoriochromene)

- Structure : Hydroxyl group shifted to position 5.

- Impact : Positional isomerism may redirect biological activity; for example, Eupatoriochromene is linked to anti-inflammatory properties, whereas the 5-hydroxy analog has unexplored bioactivity .

1-(2,2-Dimethylchromen-6-yl)ethanone

- Structure : Lacks the hydroxyl group at position 5.

- Impact: Absence of hydrogen-bond donor reduces polarity (logP ~4.2) and may limit interactions with polar biological targets .

Extended Conjugation Systems

(E)-1-(5-Hydroxy-2,2-dimethylchromen-6-yl)-3-phenylprop-2-en-1-one (Lonchocarpin)

- Structure: Chalcone derivative with a propenone bridge linking the chromene core to a phenyl group.

- Properties : Extended π-conjugation enhances UV absorption (λmax ~350 nm) and redox activity. Demonstrates antifungal activity due to the α,β-unsaturated ketone moiety .

Glyinflanin G

- Structure: Dimeric chalcone with two chromene units connected via a propenone bridge.

- Properties: Higher molecular weight (MW = 306.35 g/mol) and logP (~4.47) compared to the monomeric parent compound. Potential synergistic effects in multi-target biological systems .

Heterocyclic and Prenylated Derivatives

1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone

- Structure: Isoquinoline alkaloid with a prenyl group and methoxy substitution.

- Impact: Prenylation enhances membrane permeability, while the isoquinoline core may interact with DNA or enzymes like topoisomerases .

1-(2,2-Dimethyl-2H-pyrano[2,3-g]isoquinolin-6-yl)ethanone

- Structure: Fused pyrano-isoquinoline system.

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds via keto-enol tautomerism, where EDDA facilitates deprotonation of the acetophenone’s α-hydrogen, enabling nucleophilic attack on the aldehyde. Xylene’s high boiling point ensures efficient reflux, while its non-polar nature stabilizes intermediates.

Table 1: Claisen-Schmidt Condensation Parameters

Alternative Methods: Aldol Condensation and Cyclization

Patent literature describes modified aldol condensation routes for analogous chromene derivatives, emphasizing regioselective control over the 5-hydroxy group.

Aldol Condensation with Catalytic Variants

Base catalysis favors enolate formation, while acid conditions promote electrophilic aldehyde activation. The 2,2-dimethyl group’s steric bulk directs cyclization to the 6-acetyl position, avoiding para-substitution byproducts.

Solvent Effects on Reaction Efficiency

-

Polar aprotic solvents (DMF) : Accelerate enolate formation but increase side products (e.g., dimerization).

-

Non-polar solvents (xylene) : Improve cyclization but require longer reaction times.

Post-Synthetic Modifications: Demethylation Strategies

While direct synthesis of the 5-hydroxy derivative is challenging due to competing oxidation, post-synthetic demethylation of 5-methoxy precursors offers a viable pathway.

Boron Tribromide-Mediated Demethylation

This method selectively cleaves the 5-methoxy group without affecting the chromene ring’s integrity, as confirmed by ¹H NMR (δ 5.21 ppm, singlet for −OH).

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Flow systems minimize thermal degradation and improve heat transfer, critical for maintaining the chromene ring’s stability.

Table 2: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 10 hours | 30 minutes |

| Yield | 95% | 93% |

| Purity | 95% | 97% |

| Scalability | Limited | High |

Structural Validation and Analytical Techniques

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : A modified approach involves the condensation of 2,4-dihydroxyacetophenone with 3-methyl-but-2-enal in dry pyridine under reflux (110°C), followed by sequential additions and purification via silica gel column chromatography (ethyl acetate/hexane, 3:7) . Optimization includes controlling stoichiometry, reaction time, and temperature to mitigate side reactions. Yield and purity are assessed using HPLC or TLC .

Q. How is X-ray crystallography applied to elucidate the molecular structure and intramolecular hydrogen bonding of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 298 K with SHELXL refinement reveals bond distances (mean C–C = 0.003 Å), torsion angles (e.g., C5–C6–C7–O4 = 178.63°), and intramolecular O–H⋯O hydrogen bonds. Data-to-parameter ratios (13.3) and R-factors (R = 0.059) validate structural accuracy . SHELX software is critical for refining high-resolution data and resolving twinning effects .

Q. What analytical techniques are essential for confirming the identity and purity of synthesized this compound?

- Methodological Answer :

- NMR Spectroscopy : Assigns proton environments (e.g., hydroxyl and methyl groups) and confirms regiochemistry.

- IR Spectroscopy : Identifies functional groups (C=O at ~1700 cm⁻¹, O–H stretching) .

- HPLC : Quantifies purity (≥98%) using reverse-phase columns and UV detection .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 218.25 for C₁₃H₁₄O₃) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., hydroxyl, methyl) influence the compound’s reactivity in chalcone synthesis?

- Methodological Answer : The hydroxyl group at C5 enhances electrophilicity at the adjacent carbonyl, facilitating aldol condensation with aromatic aldehydes. Steric hindrance from 2,2-dimethylchromen restricts rotational freedom, favoring planar chalcone conformations (E-configuration). DFT studies can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic observations for this compound?

- Methodological Answer : Discrepancies in bond angles (e.g., C–C–C torsion deviations >5°) may arise from dynamic effects in solution (NMR) versus static crystal environments. Cross-validation using:

- Variable-temperature NMR to probe conformational flexibility.

- Quantum mechanical calculations (e.g., B3LYP/6-31G*) to compare experimental and computed geometries .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Modifications at C6 (e.g., prenylation, methoxy substitution) improve pharmacokinetic properties. For example, 1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)ethanone shows increased bioavailability (LogP = 1.51) and antioxidant potential. In vitro assays (e.g., DPPH radical scavenging) and molecular docking (e.g., with COX-2) validate targets .

Experimental Design & Data Analysis

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer : Key challenges include:

- Exothermic reactions : Controlled addition of aldehydes under inert atmospheres.

- Purification : Transition from column chromatography to recrystallization (ethanol/water) for industrial-scale batches .

- Byproduct formation : Monitoring via LC-MS and optimizing pH (e.g., KOH in aqueous ethanol) .

Q. How is computational modeling integrated with experimental data to predict physicochemical properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.